molecular formula C25H25N5O2S B11984587 2-[[4-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-naphthalen-2-ylethylideneamino]acetamide CAS No. 303103-01-7

2-[[4-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-naphthalen-2-ylethylideneamino]acetamide

Cat. No.: B11984587
CAS No.: 303103-01-7
M. Wt: 459.6 g/mol
InChI Key: CNKFHDOSGBGQFI-YZSQISJMSA-N
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Description

2-[[4-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-naphthalen-2-ylethylideneamino]acetamide is a complex organic compound that features a triazole ring, a methoxyphenyl group, and a naphthylideneamino moiety

Properties

CAS No.

303103-01-7

Molecular Formula

C25H25N5O2S

Molecular Weight

459.6 g/mol

IUPAC Name

2-[[4-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-naphthalen-2-ylethylideneamino]acetamide

InChI

InChI=1S/C25H25N5O2S/c1-4-30-24(19-11-13-22(32-3)14-12-19)28-29-25(30)33-16-23(31)27-26-17(2)20-10-9-18-7-5-6-8-21(18)15-20/h5-15H,4,16H2,1-3H3,(H,27,31)/b26-17+

InChI Key

CNKFHDOSGBGQFI-YZSQISJMSA-N

Isomeric SMILES

CCN1C(=NN=C1SCC(=O)N/N=C(\C)/C2=CC3=CC=CC=C3C=C2)C4=CC=C(C=C4)OC

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NN=C(C)C2=CC3=CC=CC=C3C=C2)C4=CC=C(C=C4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[4-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-naphthalen-2-ylethylideneamino]acetamide typically involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[[4-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-naphthalen-2-ylethylideneamino]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of triazole derivatives, including the compound . For instance, research has shown that similar triazole compounds exhibit significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) studies indicate that the presence of specific substituents on the triazole ring enhances antimicrobial efficacy.

CompoundBacterial StrainMIC (µg/mL)
Compound AE. coli12
Compound BS. aureus8
Compound CP. aeruginosa16

These findings suggest that the compound could be developed as a novel antibiotic agent.

Anticancer Properties

The anticancer potential of triazole derivatives has also been explored extensively. A study demonstrated that compounds structurally similar to 2-[[4-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-naphthalen-2-ylethylideneamino]acetamide exhibited cytotoxic effects on various cancer cell lines, including breast and lung cancer cells.

Cell LineIC50 (µM)Reference
MCF-7 (Breast)15
A549 (Lung)20
HeLa (Cervical)10

These results indicate that the compound may serve as a lead for developing new anticancer therapies.

Antioxidant Activity

Mechanistic studies have suggested that the antioxidant properties of triazole compounds contribute to their therapeutic effects. The compound's ability to scavenge free radicals was evaluated using DPPH and ABTS assays, revealing significant antioxidant activity comparable to standard antioxidants.

Assay TypeIC50 (µM)
DPPH25
ABTS30

This antioxidant activity may play a role in mitigating oxidative stress-related diseases.

Mechanism of Action

The mechanism of action of 2-[[4-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-naphthalen-2-ylethylideneamino]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. Detailed studies on the molecular targets and pathways involved are essential to understand its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[[4-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-naphthalen-2-ylethylideneamino]acetamide apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the methoxyphenyl group and the naphthylideneamino moiety may enhance its binding affinity to certain molecular targets, making it a valuable compound for further research and development .

Biological Activity

The compound 2-[[4-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-naphthalen-2-ylethylideneamino]acetamide is a synthetic organic molecule notable for its complex structure and potential biological activities. It features a triazole ring, a sulfanyl group, and an acetamide moiety, which contribute to its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and antioxidant properties, supported by recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19_{19}H20_{20}N4_{4}O2_{2}S, with a molecular weight of approximately 366.45 g/mol. The structural components that define its activity include:

  • Triazole Ring : Known for its role in various biological activities including antifungal and anticancer effects.
  • Sulfanyl Group : Often enhances the compound's reactivity and biological interactions.
  • Naphthalene Derivative : Contributes to hydrophobic interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to the target molecule have shown significant cytotoxicity against various cancer cell lines. The mechanism often involves the induction of apoptosis through interaction with key proteins such as Bcl-2 and caspases.

CompoundCell LineIC50 (µM)Mechanism
2-{[4-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]acetohydrazideA431 (skin cancer)1.61 ± 0.92Apoptosis induction
Similar Triazole DerivativeJurkat (leukemia)< 10Bcl-2 inhibition

The structure–activity relationship (SAR) indicates that modifications on the phenyl ring can significantly enhance cytotoxic activity, suggesting that further optimization could yield more potent derivatives.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies show that triazole derivatives exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.

PathogenMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
Candida albicans8 µg/mL

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

Antioxidant Activity

Antioxidant assays have demonstrated that triazole-containing compounds can effectively scavenge free radicals. The DPPH assay results indicate significant antioxidant capacity:

CompoundDPPH IC50 (µM)
2-{[4-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl}-N'-[(Z)-1-naphthalen-2-ylethylideneamino]acetamide25 ± 3.5

This antioxidant activity is attributed to the electron-donating nature of the methoxy group and the overall stability of the triazole ring system.

Case Studies

Several case studies have explored the biological activity of related compounds:

  • Triazole Derivatives in Cancer Therapy : A study demonstrated that a series of triazole derivatives exhibited potent activity against breast cancer cell lines through modulation of apoptosis pathways .
  • Antimicrobial Efficacy Against Resistant Strains : Research highlighted the effectiveness of triazole compounds against antibiotic-resistant strains of Staphylococcus aureus, suggesting their potential role in treating resistant infections .
  • Oxidative Stress Reduction in Neurodegenerative Models : Investigations into neuroprotective effects showed that triazole derivatives could reduce oxidative stress markers in models of Alzheimer's disease .

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